N-[(2-methyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide
Description
This compound is a sulfonamide derivative featuring a benzamide backbone substituted with a morpholine-4-sulfonyl group and a 2-methylindole moiety. The morpholine sulfonyl group may enhance solubility and metabolic stability compared to bulkier substituents, while the indole scaffold could facilitate interactions with hydrophobic binding pockets in biological targets.
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-12-18-13-16(2-7-20(18)23-15)14-22-21(25)17-3-5-19(6-4-17)29(26,27)24-8-10-28-11-9-24/h2-7,12-13,23H,8-11,14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFDIOSKDNJKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, including the formation of the indole core, the introduction of the sulfonyl group, and the attachment of the morpholine ring. One common synthetic route involves the reaction of 2-methylindole with formaldehyde and a sulfonyl chloride derivative under basic conditions to form the sulfonylated indole intermediate. This intermediate is then reacted with morpholine and benzoyl chloride to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-[(2-methyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized indole derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with antiviral, anti-inflammatory, and anticancer properties. Researchers are exploring its interactions with biological targets and its effects on cellular pathways.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to various receptors, enzymes, and proteins. This binding can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. The sulfonyl group and morpholine ring contribute to the compound’s overall stability and bioavailability, enhancing its therapeutic potential .
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences and similarities:
Key Observations :
- The target compound shares a benzamide core with LMM5, LMM11, and the thiazol-pyridine analog but differs in substituents.
- The morpholine sulfonyl group is present in both the target compound and the thiazol-pyridine analog, suggesting shared solubility or pharmacokinetic profiles .
- Heterocyclic moieties (indole vs. oxadiazole/thiazole/indazole) influence binding specificity. Indole and indazole may target aromatic stacking interactions, while oxadiazole/thiazole could enhance metabolic stability .
Physicochemical Properties
- Solubility : LMM5 and LMM11 required 0.5% DMSO with Pluronic F-127 for solubilization, suggesting moderate hydrophobicity . The target compound’s morpholine group likely reduces hydrophobicity compared to benzyl/cyclohexyl substituents.
- Purity : The thiazol-pyridine analog () had 95% purity, a standard benchmark for preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
